An In-depth Technical Guide to 3-Chloro-2-fluorophenylacetonitrile: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Chloro-2-fluorophenylacetonitrile: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-chloro-2-fluorophenylacetonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its physical and chemical properties, outlines a detailed synthetic protocol, and explores its strategic importance in the synthesis of novel pharmaceutical agents.
Molecular and Physicochemical Profile
3-Chloro-2-fluorophenylacetonitrile, with the CAS number 261762-98-5, is a substituted aromatic nitrile.[1][2] Its structure, featuring a phenyl ring functionalized with chloro, fluoro, and cyanomethyl groups, makes it a valuable building block in medicinal chemistry. The interplay of these functional groups significantly influences the molecule's reactivity and its utility in constructing more complex molecular architectures.
Key Identifiers and Properties
A summary of the key identifiers and physicochemical properties of 3-chloro-2-fluorophenylacetonitrile is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| IUPAC Name | 2-(3-chloro-2-fluorophenyl)acetonitrile | [1][2] |
| Synonyms | 3-Chloro-2-fluorobenzyl cyanide | [3] |
| CAS Number | 261762-98-5 | [1][2] |
| Molecular Formula | C₈H₅ClFN | [1][2][4] |
| Molecular Weight | 169.58 g/mol | [3][4] |
| Appearance | Yellow crystal | [5] |
| Predicted Density | 1.3 ± 0.1 g/cm³ | [3] |
| Predicted Boiling Point | 256.6 °C at 760 mmHg | [3] |
| Flash Point | 109.0 ± 23.2 °C (228.2 ± 73.8 °F) | [3] |
| Predicted Refractive Index | 1.528 | [3] |
| Topological Polar Surface Area | 23.8 Ų | |
| XLogP3 | 2.3 |
Note: Some physical properties are predicted values and should be confirmed with experimental data where available.
Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm, showing splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. A singlet or a closely coupled multiplet for the benzylic protons (CH₂) of the acetonitrile group around 4.0 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-140 ppm, with carbon atoms attached to halogens showing characteristic shifts. The nitrile carbon (C≡N) would appear around 115-120 ppm, and the benzylic carbon (CH₂) around 20-30 ppm. |
| IR Spectroscopy | A sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2250 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region. C-Cl and C-F stretching vibrations would be observed in the fingerprint region (below 1400 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 169, with a characteristic M+2 peak for the chlorine isotope (³⁷Cl) at approximately one-third the intensity of the M⁺ peak. Fragmentation patterns would likely involve the loss of the cyanomethyl group. |
Synthesis of 3-Chloro-2-fluorophenylacetonitrile: A Proposed Protocol
The synthesis of 3-chloro-2-fluorophenylacetonitrile can be achieved through a nucleophilic substitution reaction, a common method for the preparation of nitriles. While a specific protocol for this exact molecule is not widely published, a reliable synthetic route can be adapted from the synthesis of structurally similar compounds, such as 3-chloro-4-methoxy-phenylacetonitrile.[6] The proposed two-step synthesis starts from the commercially available 3-chloro-2-fluorobenzaldehyde.
Step 1: Reduction of 3-Chloro-2-fluorobenzaldehyde to (3-Chloro-2-fluorophenyl)methanol
The initial step involves the reduction of the aldehyde to the corresponding benzyl alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.
Diagram of the Reduction Step
Caption: Reduction of the aldehyde to benzyl alcohol.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2-fluorobenzaldehyde (1 equivalent) in methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-chloro-2-fluorophenyl)methanol.
Step 2: Conversion of (3-Chloro-2-fluorophenyl)methanol to 3-Chloro-2-fluorophenylacetonitrile
The benzyl alcohol is first converted to a more reactive benzyl halide, which then undergoes nucleophilic substitution with a cyanide salt.
Diagram of the Chlorination and Cyanation Steps
Caption: Conversion of benzyl alcohol to the final nitrile product.
Experimental Protocol:
-
Chlorination: In a well-ventilated fume hood, dissolve the (3-chloro-2-fluorophenyl)methanol (1 equivalent) in a suitable solvent such as dichloromethane. Cool the solution to 0 °C. Add thionyl chloride (1.2 equivalents) dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Carefully quench the excess thionyl chloride with ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 3-chloro-2-fluorobenzyl chloride.
-
Cyanation: Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment. Dissolve the crude 3-chloro-2-fluorobenzyl chloride in a polar aprotic solvent like dimethyl sulfoxide (DMSO). Add sodium cyanide (1.5 equivalents) and heat the mixture to 40-50 °C. Stir until the reaction is complete (monitored by TLC). Cool the reaction mixture and pour it into a large volume of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure 3-chloro-2-fluorophenylacetonitrile.[6]
Applications in Drug Discovery and Development
Halogenated organic compounds are of significant interest in medicinal chemistry due to the profound effects that halogens can have on the pharmacokinetic and pharmacodynamic properties of drug molecules.[7] The presence of both chlorine and fluorine atoms in 3-chloro-2-fluorophenylacetonitrile makes it a particularly attractive building block.
The introduction of fluorine can enhance metabolic stability, increase binding affinity, and improve bioavailability.[1] Chlorine, on the other hand, can modulate lipophilicity and participate in halogen bonding, a non-covalent interaction that can influence drug-target binding.[7]
Logical Flow of Utility in Drug Discovery
Caption: Role as a key intermediate in drug discovery.
While specific examples of marketed drugs derived directly from 3-chloro-2-fluorophenylacetonitrile are not readily found in public literature, its structural motifs are present in various biologically active compounds. The phenylacetonitrile core is a precursor to many pharmaceuticals, and the specific substitution pattern of this molecule makes it a valuable synthon for creating libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As a substituted phenylacetonitrile, 3-chloro-2-fluorophenylacetonitrile should be handled with care. Although a specific Material Safety Data Sheet (MSDS) is not widely available, the safety precautions for similar compounds, such as 4-fluorophenylacetonitrile, provide a good basis for safe handling.[8][9]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust, fumes, gas, mist, vapors, or spray.[8] Use only in a well-ventilated area or under a chemical fume hood.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
In case of exposure:
Hazard Classifications for a Related Compound (4-Fluorophenylacetonitrile):
-
Acute toxicity (Oral, Dermal, Inhalation) - Category 4
-
Skin corrosion/irritation - Category 2
-
Serious eye damage/eye irritation - Category 2
-
Specific target organ toxicity (single exposure) - Category 3 (Respiratory system)[9]
It is reasonable to assume that 3-chloro-2-fluorophenylacetonitrile possesses a similar hazard profile.
Conclusion
3-Chloro-2-fluorophenylacetonitrile is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides a platform for the synthesis of novel and complex molecules with desirable pharmacological properties. A thorough understanding of its physical properties, a reliable synthetic protocol, and strict adherence to safety guidelines are essential for its effective and safe utilization in the laboratory. As the demand for sophisticated building blocks in medicinal chemistry continues to grow, the importance of compounds like 3-chloro-2-fluorophenylacetonitrile is set to increase.
References
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Organic Syntheses. (n.d.). Chloroacetonitrile. [Link]
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The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. (n.d.). [Link]
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Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]
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PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. [Link]
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Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 247-274. [Link]
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The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis. (n.d.). [Link]
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